Methyl 5-hydroxy-2-methyl-3-(trifluoromethyl)benzoate
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Overview
Description
Methyl 5-hydroxy-2-methyl-3-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H9F3O3. It is a derivative of benzoic acid, featuring a trifluoromethyl group, a hydroxyl group, and a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-hydroxy-2-methyl-3-(trifluoromethyl)benzoate typically involves multiple steps. One common method includes the Friedel-Crafts acylation of a suitable aromatic precursor, followed by esterification and subsequent functional group modifications. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Key steps in the industrial synthesis include the careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-2-methyl-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester group may produce an alcohol .
Scientific Research Applications
Methyl 5-hydroxy-2-methyl-3-(trifluoromethyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-hydroxy-2-methyl-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and triggering various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-hydroxy-5-(trifluoromethyl)benzoate
- Methyl 3-(trifluoromethyl)benzoate
- Methyl 4-trifluoromethylbenzoate
Uniqueness
Methyl 5-hydroxy-2-methyl-3-(trifluoromethyl)benzoate is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The presence of both a hydroxyl and a trifluoromethyl group in the same molecule allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H9F3O3 |
---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
methyl 5-hydroxy-2-methyl-3-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H9F3O3/c1-5-7(9(15)16-2)3-6(14)4-8(5)10(11,12)13/h3-4,14H,1-2H3 |
InChI Key |
ZOGOBMSGMOZMAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1C(F)(F)F)O)C(=O)OC |
Origin of Product |
United States |
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